BenchChemオンラインストアへようこそ!

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

cAMP Phosphodiesterase Cardiovascular pharmacology Triazolopyrimidine SAR

Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-20-4) is a heterocyclic small molecule classified within the 1,2,4-triazolo[1,5-a]pyrimidine family. This scaffold is foundational to a well-characterized class of cyclic adenosine 3',5'-monophosphate phosphodiesterase (cAMP PDE) inhibitors, where the 2-benzylthio substitution has been shown to confer significant potency advantages over theophylline.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 907971-20-4
Cat. No. B2577014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS907971-20-4
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESCC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
InChIKeyOBPJRHCPZYLPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-20-4) for PDE Research


Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-20-4) is a heterocyclic small molecule classified within the 1,2,4-triazolo[1,5-a]pyrimidine family. This scaffold is foundational to a well-characterized class of cyclic adenosine 3',5'-monophosphate phosphodiesterase (cAMP PDE) inhibitors, where the 2-benzylthio substitution has been shown to confer significant potency advantages over theophylline [1]. While the specific compound is cataloged by chemical suppliers for research use, its quantitative biological differentiation profile remains largely unpublished in primary peer-reviewed literature as of this analysis.

Why Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by Generic Triazolopyrimidine Analogs


Triazolopyrimidine analogs are not freely interchangeable due to extreme sensitivity of biological activity to substitution patterns. Within the 2-(alkylthio)-triazolo[1,5-a]pyrimidine series, even minor changes (e.g., varying the 5- and 7-position substituents) result in orders-of-magnitude shifts in PDE isozyme potency and cardiovascular pharmacodynamics [1]. The unique combination of a 6-carboxylate methyl ester and a 2-benzylthio moiety on this scaffold introduces distinct electronic and steric properties that preclude reliable prediction of potency, selectivity, or pharmacokinetics from analogs lacking these exact features. Direct experimental validation is required for any intended application.

Quantitative Differentiation Guide for Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-20-4)


Scaffold Class Potency Advantage: 2-Benzylthio Triazolopyrimidines vs. Theophylline in cAMP PDE Inhibition

The 2-benzylthio substituent on the triazolo[1,5-a]pyrimidine core is a critical driver of potency for cAMP PDE inhibition. A close structural analog, 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (Compound 15a), demonstrated 6.3-fold greater potency than theophylline in inhibiting cAMP PDE isolated from rabbit heart [1]. The target compound retains this key 2-benzylthio pharmacophore, differentiating it from non-benzylthio-substituted analogs that lack this potency enhancement.

cAMP Phosphodiesterase Cardiovascular pharmacology Triazolopyrimidine SAR

In Vivo Hemodynamic Differentiation: 2-Benzylthio Analog Yields Sustained Cardiac Output Increase Without Tachycardia

In anesthetized dog models, intravenous infusion of the 2-benzylthio analog Compound 15a at 5 mg/kg/h produced a 69% increase in cardiac output that was largely sustained for 2 hours post-infusion, crucially without significant heart rate increase [1]. This favorable hemodynamic profile—positive inotropy without chronotropy—was mirrored by a related 5,7-di-n-propyl-2-benzylthio analog (22a), which achieved a 31.5% cardiac output increase and 34.4% stroke volume increase [1]. Compounds lacking the 2-benzylthio group did not replicate this specific cardiovascular profile.

Cardiovascular pharmacology In vivo hemodynamics cAMP PDE inhibitor

Structural Differentiation at C6: Carboxylate Ester vs. Dimethylamino or Alkyl Substituents

Within the Novinson et al. triazolopyrimidine series, the 5- and 7-position substituents profoundly modulated both in vitro potency and in vivo profile. Compound 15a (7-dimethylamino) showed 69% cardiac output increase, while Compound 22a (5,7-di-n-propyl) showed 31.5% increase [1], illustrating that subtle structural changes at these positions alter pharmacodynamics. The target compound introduces a 6-carboxylate methyl ester—a substitution absent from all compounds in the published PDE inhibitor series—which is predicted to significantly alter electronic distribution, hydrogen-bonding capacity, and metabolic stability relative to the 7-amino or 7-alkyl analogs. No direct comparative data have been published.

Structure-Activity Relationship Triazolopyrimidine Medicinal chemistry

Computational Drug-Likeness Differentiation: XLogP3 and Topological PSA

Computed physicochemical properties for the target compound (PubChem CID 16459513) include XLogP3 of 2.7 and topological polar surface area (TPSA) of 94.7 Ų [1]. The XLogP3 value falls within the optimal range (1–3) for oral drug-likeness per Lipinski's rule, while the TPSA is below the 140 Ų threshold predictive of good oral bioavailability. The closest published analog, Compound 15a, would be predicted to have a higher XLogP3 (due to the dimethylamino group) and different TPSA, potentially leading to distinct membrane permeability and solubility profiles.

Drug-likeness Physicochemical properties Computational chemistry

Best-Fit Application Scenarios for Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-20-4)


Lead Optimization for cAMP PDE Inhibitor Cardiovascular Agents

The 2-benzylthio motif on the triazolo[1,5-a]pyrimidine core has been validated to confer 6.3-fold greater cAMP PDE inhibitory potency over theophylline and produce sustained positive inotropy without tachycardia in canine models [1]. The target compound, with its unique 6-carboxylate ester, represents a novel chemotype for lead optimization programs aiming to improve upon the pharmacokinetic or selectivity profiles of the published 7-amino analogs. Procurement is warranted for medicinal chemistry teams seeking to explore structure-activity relationships around the C6 ester position.

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD)

The triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure for kinase and PDE inhibition. The 6-carboxylate ester provides a synthetically tractable handle for further derivatization (e.g., amide formation, hydrolysis to carboxylic acid). The computed drug-likeness properties (XLogP3 = 2.7, TPSA = 94.7 Ų) are compatible with oral bioavailability [2], making the compound a suitable starting point for fragment growth or scaffold-hopping campaigns targeting PDE isozymes or related nucleotide-binding proteins.

Chemical Biology Tool for Probing cAMP Signaling Pathways

Given the established role of 2-(alkylthio)-triazolopyrimidines as cAMP PDE inhibitors [1], the target compound can serve as a chemical probe for dissecting cAMP-dependent signaling pathways in cellular models. The 6-carboxylate ester may exhibit altered cell permeability or intracellular stability compared to the 7-amino analogs, offering a complementary tool compound for pathway deconvolution studies.

Reference Standard in Analytical Method Development

With a documented molecular formula (C15H14N4O2S), molecular weight (314.4 g/mol), and readily available 95%+ purity from commercial suppliers, this compound can serve as a reference standard for HPLC or LC-MS method development targeting triazolopyrimidine-based drug candidates. Its defined structure enables use as a system suitability standard in quality control workflows.

Quote Request

Request a Quote for Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.